molecular formula C11H18N2O B152719 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-05-8

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No. B152719
M. Wt: 194.27 g/mol
InChI Key: IWKWOYOVCXHXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a diazaspiro non-enone derivative, which is a part of a broader class of spirocyclic compounds. These compounds are characterized by their spirocyclic structure, where two rings are joined at a single atom. The diazaspiro non-enone structure indicates the presence of two nitrogen atoms within the spirocyclic framework.

Synthesis Analysis

The synthesis of related diazaspiro compounds has been explored in various studies. For instance, a concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate of piperazine, has been reported. This synthesis is significant as it provides a building block for further chemical transformations, such as arene amination reactions, yielding a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes .

Molecular Structure Analysis

The molecular structure of diazaspiro compounds can be quite complex, and X-ray crystallography is often used to determine their precise structure. For example, the study of reactions between 1,2-diaza-1,3-butadienes and N,N'-diaryl- or N,N'-dialkylthioureas has led to the X-ray crystal structure determination of two products, which helps in understanding the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

The reactivity of diazaspiro compounds can be quite diverse. 1,2-Diaza-1,3-butadienes, for example, have been shown to react with thioureas to give various thiazole and thiazolidinone derivatives. Under basic conditions, some of these products can further transform into triazaspiro non-enone derivatives, while in acidic medium, they can convert into different diazaspiro non-enone derivatives . Additionally, 1,2-Diaza-1,3-butadienes can react with 2-mercapto-2-thiazoline to yield 1,6-dithia-4,9-diazaspiro[4.4]non-2-ene derivatives, showcasing the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. The presence of nitrogen atoms within the spirocyclic framework can affect their basicity, solubility, and stability. The reactivity towards various reagents, as demonstrated in the synthesis and reactions of these compounds, is also a key aspect of their chemical properties. However, specific data on the physical and chemical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is not provided in the given papers .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Reactivity with Thioureas : 1,2-Diaza-1,3-butadienes, closely related to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, react with N,N′-diarylthioureas and N,N′-dialkylthioureas to yield various thiazole and thiazolidin-4-one derivatives. Under specific conditions, these derivatives further transform into various diazaspiro compounds (Attanasi et al., 1999).

  • Crystal Structure Analysis : The crystal structure of compounds like irbesartan, which contain the 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one structure, has been extensively studied, providing insights into the molecular arrangement and potential applications in pharmaceuticals (Böcskei et al., 1998).

Pharmaceutical Research

  • Tautomeric Forms : Studies on compounds structurally similar to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one have demonstrated different tautomeric forms in solid and solution states, contributing to the understanding of molecular behavior and stability, which is crucial in drug design (Enchev et al., 2017).

  • Anticonvulsant Potential : The structure-property relationship of diazaspiro[4.4]nonane derivatives, which are structurally similar to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, indicates potential as anticonvulsant agents. Understanding these relationships aids in the development of new pharmaceuticals (Lazić et al., 2017).

Chemical Synthesis and Modification

  • Synthesis of Antihypertensive Agents : Synthesis procedures involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one as an intermediate for antihypertensive drugs like irbesartan have been documented, highlighting its role in pharmaceutical synthesis (Xia, 2007).

  • Creation of Heterocyclic Compounds : The compound plays a role in the synthesis of diverse heterocyclic structures, such as diazaspiro and tetrazaspiro derivatives, which have potential applications in various chemical and pharmacological fields (Farag et al., 2008).

properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKWOYOVCXHXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436430
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

CAS RN

138402-05-8
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138402-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 19.6 g (0,1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 5 g of Varion AD resin was added the reaction mixture was heated under reflux conditions for 3 hours. After filtration and evaporation 16.5 g (71.7%) of title compound was obtained, assay by GC: 92%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 2
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 3
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 4
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 5
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 6
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Citations

For This Compound
9
Citations
I Panov, P Drabina, Z Padělková… - Journal of …, 2010 - Wiley Online Library
The reaction of aldehydes (pentanal, benzaldehyde, 4‐methoxybenzaldehyde, 4‐nitrobenzaldehyde, salicylaldehyde, pyridin‐2‐carbaldehyde) with 1‐aminocyclopentancarboxamide …
Number of citations: 13 onlinelibrary.wiley.com
H Trachtman, JJ Hogan, V Tesar, R Komers - Drugs of the Future, 2020 - access.portico.org
80 Drugs of the Future 2020, 45 (2) b) Suzuki coupling of boronate ester (XXIV) with 1-bromo-2, 4-dimethylbenzene (XXV) using Pd (OAc) 2,(p-tol) 3P and K2CO3 in toluene at 80 C …
Number of citations: 4 access.portico.org
Z Chen, Y Guo, H Niu, J Wang, J Li, C Li… - … Process Research & …, 2022 - ACS Publications
Herein, we describe a new synthetic route to prepare 4′-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1′-biphenyl]-2-carbonitrile (5), an intermediate of irbesartan. …
Number of citations: 2 pubs.acs.org
IA Darwish, HW Darwish, AH Bakheit… - Profiles of Drug …, 2021 - Elsevier
Irbesartan, (2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one), is a member of non-peptide angiotensin II receptor antagonists used …
Number of citations: 9 www.sciencedirect.com
MR Kumar, K Park, S Lee - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
A new catalytic system based on palladium‐amido‐N‐heterocyclic carbenes for Suzuki–Miyaura coupling reactions of heteroaryl bromides is described. A variety of sterically bulky, …
Number of citations: 54 onlinelibrary.wiley.com
X Bao, W Zhu, W Yuan, X Zhu, Y Yan, H Tang… - European journal of …, 2016 - Elsevier
A series of new angiotensin II (Ang II) receptor 1 antagonists were designed, synthesized and evaluated. All compounds showed nanomolar affinities for the angiotensin II type 1 …
Number of citations: 15 www.sciencedirect.com
S Radl, J Stach, J Havlíček… - Acta Chimica …, 2009 - search.ebscohost.com
Synthesis of two principal impurities of irbesartan prepared via its N-trityl derivative is described. The impurities were isolated and unambiguouesly identified by NMR techniques. …
Number of citations: 4 search.ebscohost.com
M Seki - Synthesis, 2014 - thieme-connect.com
The Rosenmund catalyst (Pd/BaSO 4 ) was found to efficiently catalyze debenzylation of N-benzyltetrazole derivatives with ammonium formate by catalytic transfer hydrogenation under …
Number of citations: 17 www.thieme-connect.com
N Zhou, J Zhao, C Sun, Y Lai, Z Ruan… - The Journal of Organic …, 2021 - ACS Publications
A practical protocol to synthesize 3-substituent-2-(azol-1-yl)indole derivatives has been developed via an electrochemical oxidative cross coupling process under mild conditions. This …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.